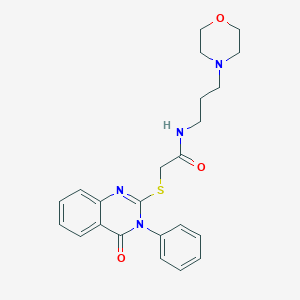

![molecular formula C22H23N3O3S B492828 4-[(4-tert-butylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide CAS No. 690245-21-7](/img/structure/B492828.png)

4-[(4-tert-butylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(4-tert-butylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide” is a chemical compound. It is related to a series of pyridine derivatives possessing terminal ethyl or propyl sulfonamides .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-(tert-butyl)-benzenesulfonyl chloride with amino acids in an aqueous NaOH solution . The resulting sulfamic acids are obtained in high yields and do not require further purification .Scientific Research Applications

Biological and Preclinical Significance

The compound "4-[(4-tert-butylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide" falls under the broader category of N-sulfonylamino azinones. These compounds have garnered the attention of researchers due to their significant biological activities. Studies have established that N-sulfonylamino azinones exhibit a range of biological properties, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. A specific mention of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones indicates promising applications in treating neurological disorders like epilepsy and schizophrenia. The scope of these advances underlines the compound's potential in medicinal chemistry and drug development (Elgemeie, Azzam, & Elsayed, 2019).

Synthesis of N-Heterocycles

The synthesis of N-heterocycles via sulfinimines, utilizing tert-butanesulfinamide, highlights the versatility and the critical role of sulfinamides in the stereoselective synthesis of amines and their derivatives. This methodology provides a pathway to structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines. These structures are fundamental in many natural products and compounds with therapeutic applications, demonstrating the importance of such synthetic approaches in developing new medicinal agents (Philip, Radhika, Saranya, & Anilkumar, 2020).

Structural Diversity and Metal Complexes

The study on metal complexes of 4,4'-dipyridyldisulfide emphasizes the structural diversity derived from a twisted ligand with axial chirality. The research outlines over 30 structurally characterized 4DPDS complexes, showcasing the ligand's ability to form macrocycles, zigzags, helices, and repeated rhomboids. This structural diversity, along with guest inclusion properties, signifies the compound's potential in developing complex metal-organic frameworks with various applications in catalysis, drug delivery, and material science (Horikoshi & Mochida, 2006).

properties

IUPAC Name |

4-[(4-tert-butylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-22(2,3)17-6-10-20(11-7-17)29(27,28)25-19-8-4-16(5-9-19)21(26)24-18-12-14-23-15-13-18/h4-15,25H,1-3H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVCMXVMCNNVNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-tert-butylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B492745.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide](/img/structure/B492747.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492748.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B492750.png)

![3-amino-4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B492754.png)

![2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B492755.png)

![4-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B492758.png)

![1-morpholino-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B492761.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B492762.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-phenylethanone](/img/structure/B492763.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492764.png)

![N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B492765.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B492766.png)